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The table below summarizes the key features and functional consequences of cevipabulin binding to its two

target sites.

Binding Site Location Binding Effect Functional Outcome

Vinblastine
Site

Inter-dimer

interface between
β1- and α2-tubulin

[1]

Acts as a microtubule-stabilizing

agent (MSA); enhances
longitudinal interactions between

tubulin dimers [1] [2] [3]

Induces tubulin

polymerization and
formation of abnormal

bundles or aggregates
[1] [2]

Seventh Site
(Gatorbulin
Site)

Intra-dimer
interface between

α2- and β2-tubulin
(a novel site on α-

tubulin) [1] [4]

Acts as a microtubule-destabilizing
agent (MDA); pushes the αT5 loop

outward, making non-
exchangeable GTP exchangeable,

reducing tubulin stability [1]

Triggers proteasome-
dependent degradation

of the αβ-tubulin
heterodimer [1]

Experimental Validation of the Dual-Binding
Mechanism
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The discovery and validation of cevipabulin's dual binding mechanism relied on several key experimental

approaches.

X-ray Crystallography: The primary evidence comes from a crystal structure of the cevipabulin-
tubulin complex (Resolution: 2.6 Å). The electron density map unambiguously showed two

cevipabulin molecules bound to a single tubulin dimer: one at the known vinblastine site and another
at a previously uncharacterized site on α-tubulin [1].

Cellular Biochemical Assays:
Immunoblotting: Treatment with cevipabulin reduced α- and β-tubulin protein levels in

various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent manner, without
affecting tubulin mRNA levels. This downregulation was blocked by the proteasome inhibitor

MG132, confirming proteasome-dependent degradation [1].
Quantitative Proteomics: Label-free quantitative proteomic analysis of HeLa cells treated with

cevipabulin for 6 hours selectively showed downregulation of α- and β-tubulin proteins [1].
Functional and Competition Binding Assays:

Mutagenesis: Introducing a point mutation (αY224G) at the Seventh site disrupted
cevipabulin's binding and its ability to induce unique tubulin protofilaments, proving the

functional importance of this site [2].
Competition Assays: Early studies indicated that cevipabulin competes with radiolabeled

vinblastine for binding to tubulin, but not with paclitaxel [1].
Morphological Analysis:

Transmission Electron Microscopy (TEM): Revealed that cevipabulin induces the formation
of linear tubulin protofilaments and their subsequent aggregation into irregular structures, a

morphology distinct from those induced by classic MSAs or MDAs [2].
Immunofluorescence: Used in cell-based studies to visualize the abnormal tubulin aggregates

and protofilaments formed upon cevipabulin treatment [2].

Diagram: Mechanism of Cevipabulin-Induced Tubulin
Protofilament Formation

The diagram below illustrates the proposed mechanism by which cevipabulin's dual binding leads to a

unique tubulin morphology.
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Implications for Drug Development

Cevipabulin's validated dual-binding mechanism presents a significant advance in the field of microtubule-

targeting agents.

A Novel Mechanism: It is the first agent confirmed to bind simultaneously to two different tubulin
sites, leading to a hybrid effect of stabilization and destabilization that results in a unique tubulin

morphology (abnormal protofilaments) and eventual degradation [1] [2].
A New Therapeutic Target: The identification of the "Seventh site" provides a novel structural target

on α-tubulin for the rational design of a new generation of anticancer drugs, potentially useful for
overcoming resistance associated with traditional β-tubulin targeting [1] [5].

Informing Drug Design: The structural insights from the cevipabulin-tubulin co-crystal structure
have already been used to design new derivatives. One such compound, 8g, also targets both the

vinca and gatorbulin sites, shows improved antiproliferative activity, and exhibits reduced toxicity in an
HT29 xenograft model, supporting its potential as a promising therapeutic candidate [4].
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References

1. Cevipabulin-tubulin complex reveals a novel agent binding ... [pmc.ncbi.nlm.nih.gov]

2. Cevipabulin induced abnormal tubulin protofilaments ... [pubmed.ncbi.nlm.nih.gov]

3. Stabilization of microtubules by cevipabulin [sciencedirect.com]

4. Structure-based design and synthesis of 3-substituted-1,2, ... [pubmed.ncbi.nlm.nih.gov]

5. Recent Advances in Microtubule Targeting Agents for ... [mdpi.com]

To cite this document: Smolecule. [Cevipabulin's Dual Binding Sites and Functional Impact].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548461#cevipabulin-dual-binding-site-validation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s548461?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://pubmed.ncbi.nlm.nih.gov/38050908/
https://www.sciencedirect.com/science/article/abs/pii/S0006291X19312318
https://pubmed.ncbi.nlm.nih.gov/41106064/
https://www.mdpi.com/1420-3049/30/16/3314
https://www.smolecule.com/products/b548461#cevipabulin-dual-binding-site-validation-studies
https://www.smolecule.com/products/b548461#cevipabulin-dual-binding-site-validation-studies
https://www.smolecule.com/products/b548461#cevipabulin-dual-binding-site-validation-studies
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548461?utm_src=pdf-bulk
https://www.smolecule.com/products/s548461?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s548461?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

